molecular formula C14H15ClFN3O2S B2600271 3-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-fluorobenzenesulfonamide CAS No. 1448026-74-1

3-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-fluorobenzenesulfonamide

Cat. No.: B2600271
CAS No.: 1448026-74-1
M. Wt: 343.8
InChI Key: CWYMFDUBFFFZLT-UHFFFAOYSA-N
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Description

3-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-fluorobenzenesulfonamide is a specialized chemical compound designed for research applications. It serves as a valuable synthetic intermediate in medicinal chemistry, particularly for constructing molecules with potential therapeutic activity. The compound features a 5-cyclopropyl-1-methyl-1H-pyrazole core, a scaffold frequently employed in drug discovery for its favorable physicochemical properties and role as a bioisostere . This core structure is functionalized with a benzenesulfonamide group, a moiety commonly associated with enzyme inhibition and found in compounds investigated as human CTPS1 inhibitors for the treatment of proliferative diseases such as cancer and autoimmune disorders . The specific substitutions on the benzene ring (3-chloro, 4-fluoro) are designed to modulate the compound's electronic properties, binding affinity, and metabolic stability, making it a versatile building block for structure-activity relationship (SAR) studies. Researchers can utilize this sulfonamide in various synthetic transformations to develop novel molecules targeting a range of biological pathways. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is supplied to qualified researchers for laboratory use. Researchers should consult the safety data sheet for proper handling, storage, and disposal information.

Properties

IUPAC Name

3-chloro-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClFN3O2S/c1-19-14(9-2-3-9)6-10(18-19)8-17-22(20,21)11-4-5-13(16)12(15)7-11/h4-7,9,17H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYMFDUBFFFZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-fluorobenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step often involves cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagent.

    Sulfonamide formation: The sulfonamide group can be introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

    Chlorination and fluorination: The final steps involve selective chlorination and fluorination reactions using reagents like thionyl chloride and fluorinating agents respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and protein binding due to its potential bioactivity.

Medicine

In medicinal chemistry, 3-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-fluorobenzenesulfonamide could be investigated for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-fluorobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound is compared to pyrazole- and sulfonamide-containing derivatives (Table 1). Key differences include:

  • Substituent diversity : The cyclopropyl group on the pyrazole ring enhances lipophilicity compared to phenyl or tolyl substituents in analogs like 3c (C22H17ClN6O) .

Table 1: Structural Comparison of Selected Analogs

Compound ID Core Structure Key Substituents Molecular Formula Reference
Target Compound Benzenesulfonamide 5-cyclopropyl-1-methyl-pyrazole C15H15ClFN3O2S N/A
3a () Pyrazole-carboxamide Phenyl, cyano C21H15ClN6O
3d () Pyrazole-carboxamide 4-fluorophenyl C21H14ClFN6O
Example 53 () Chromenone-sulfonamide Fluorophenyl, isopropyl C29H22ClF2N5O3S
CID 17020467 () Pyrazole-sulfonamide Bromo, trifluoromethyl C16H14BrClF3N6O2S

Physicochemical Properties

  • Melting Points : Pyrazole-carboxamides (e.g., 3a–3d ) exhibit melting points between 123–183°C, influenced by substituent polarity . The target compound’s cyclopropyl group may lower its melting point compared to aryl-substituted analogs due to reduced crystallinity.
  • Spectroscopic Data : The ^1H-NMR of 3d (C21H14ClFN6O) shows aromatic proton signals at δ 7.51–7.21 ppm, similar to the target compound’s expected benzenesulfonamide signals .

Biological Activity

3-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-fluorobenzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential antitumor properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

  • Chloro group at the 3-position.
  • Pyrazole moiety with a cyclopropyl group at the 5-position.
  • Fluorobenzenesulfonamide core.

This structural arrangement is believed to enhance its interaction with biological targets, particularly in cancer treatment.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2) with an IC50 value of approximately 290 nM , suggesting effective modulation of cell cycle progression, which is crucial for cancer cell proliferation .

The compound's mechanism primarily involves:

  • Inhibition of CDK2 : This enzyme plays a pivotal role in regulating the cell cycle. By inhibiting CDK2, the compound can prevent the transition from G1 to S phase, thereby halting cell division.
  • Selective Targeting : The unique structural features may confer selectivity towards certain pathways involved in tumor growth .

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
5-(1-methyl-1H-pyrazol-4-yl)-N-(2-methyl-5-(3-(trifluoromethyl)phenyl)nicotinamideContains a pyrazole moiety; different substitutionsSimilar antitumor activity
N-(5-cyclopropyl-1H-pyrazol-3-Yl)BenzamidePyrazole attached to benzamideInvestigated for kinase inhibition
2,4-dichloro-N-(5-cyclopropyl-1H-pyrazol-3-Yl)benzamideChlorinated benzamide structurePotentially similar biological effects

Case Studies and Research Findings

Several studies have focused on evaluating the efficacy of this compound against various cancer cell lines. For instance:

  • Study on CDK Inhibition : A study demonstrated significant inhibition of CDK2 activity in vitro, correlating with reduced proliferation rates in cancer cell lines .
  • Selectivity Studies : Further investigations revealed that the compound selectively targets tumor cells while sparing normal cells, highlighting its potential for therapeutic applications .

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